Benzenamine, 2-bromo-3-fluoro-N,N-dimethyl-
Description
Benzenamine, 2-bromo-3-fluoro-N,N-dimethyl- (C₈H₉BrFN) is a halogenated aromatic amine featuring a dimethylamino group (-N(CH₃)₂) at the benzene ring’s amino position, with bromine (Br) and fluorine (F) substituents at the ortho (C2) and meta (C3) positions, respectively. This compound’s structure combines electron-donating (dimethylamino) and electron-withdrawing (Br, F) groups, creating unique electronic and steric effects that influence its reactivity and applications.
For instance, bromination of dimethylaniline derivatives often employs reagents like N-bromosuccinimide (NBS) under controlled conditions , while fluorination may involve halogen exchange or electrophilic fluorinating agents (e.g., Selectfluor) .
Properties
CAS No. |
1369914-71-5 |
|---|---|
Molecular Formula |
C8H9BrFN |
Molecular Weight |
218.07 g/mol |
IUPAC Name |
2-bromo-3-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9BrFN/c1-11(2)7-5-3-4-6(10)8(7)9/h3-5H,1-2H3 |
InChI Key |
VPXAOLPZTJIIFT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-bromo-3-fluoro-N,N-dimethyl- typically involves the following steps:
Nitration and Halogenation: The starting material, benzenamine, undergoes nitration to introduce a nitro group, followed by halogenation to introduce bromine and fluorine atoms at specific positions on the benzene ring.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Dimethylation: Finally, the amine group is dimethylated using reagents like formaldehyde and formic acid to obtain the desired compound.
Industrial Production Methods
Industrial production of Benzenamine, 2-bromo-3-fluoro-N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-bromo-3-fluoro-N,N-dimethyl- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.
Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and ammonia are used under basic or neutral conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted amines.
Scientific Research Applications
Pharmaceutical Applications
Fluorinated compounds are known for their enhanced metabolic stability and bioavailability. Benzenamine derivatives have been explored for their potential in drug development:
- Anticancer Agents : Fluorinated benzenamines have shown promise in targeting cancer cells due to their ability to modulate biological pathways. For instance, compounds with similar structures have been investigated for their inhibitory effects on tumor growth in preclinical models .
- Antimicrobial Properties : Research indicates that fluorinated anilines can exhibit significant antimicrobial activity. Studies have demonstrated that benzenamine derivatives can inhibit bacterial growth, making them candidates for new antibiotic formulations .
Agrochemical Applications
The presence of fluorine in benzenamine derivatives enhances their effectiveness as pesticides and herbicides:
- Pesticidal Activity : Compounds similar to benzenamine, 2-bromo-3-fluoro-N,N-dimethyl-, have been utilized in the synthesis of novel pesticides that target specific pests while minimizing environmental impact. The trifluoromethyl group is particularly effective in improving the lipophilicity of these compounds, leading to better absorption by target organisms .
- Herbicides : The compound's structure allows it to interfere with plant growth regulators, making it a candidate for developing selective herbicides .
Material Science Applications
Fluorinated compounds are increasingly used in material science due to their unique properties:
- Polymer Synthesis : Benzenamine derivatives can be utilized as monomers or additives in the production of polymers with enhanced thermal and chemical resistance. These materials find applications in coatings, adhesives, and sealants .
- Functional Materials : The unique electronic properties imparted by the fluorine atom can be exploited in designing materials for electronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic devices .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of a series of fluorinated anilines, including benzenamine derivatives. The results indicated that certain compounds exhibited significant cytotoxicity against human cancer cell lines, suggesting a mechanism involving apoptosis induction. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Pesticide Development
In another investigation, researchers synthesized a new class of pesticides based on benzenamine structures. Field trials demonstrated that these compounds effectively controlled pest populations while showing low toxicity to non-target species. This study emphasized the role of fluorinated groups in improving pesticide efficacy.
Mechanism of Action
The mechanism of action of Benzenamine, 2-bromo-3-fluoro-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the evidence:
Substituent Effects on Properties
- Halogen Type : Fluorine’s high electronegativity increases ring deactivation compared to bromine or chlorine. However, bromine’s larger atomic radius enhances polarizability, favoring coupling reactions (e.g., Suzuki-Miyaura) .
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in significantly lowers the ring’s electron density, making it less reactive toward electrophiles compared to halogenated analogs .
Biological Activity
Benzenamine, 2-bromo-3-fluoro-N,N-dimethyl- is a halogenated aniline derivative notable for its unique structural features, which include both bromine and fluorine substituents on the benzene ring. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Weight : 232.09 g/mol
- Melting Point : Data on melting point is limited, but similar compounds typically exhibit moderate melting points due to their crystalline nature.
Synthesis
The synthesis of benzenamine derivatives, including 2-bromo-3-fluoro-N,N-dimethyl-, often involves halogenation reactions. For instance, reactions using thionyl bromide and thionyl chloride have been explored to achieve regioselectivity in halogenation, yielding various substituted anilines with significant yields under optimized conditions .
Antimicrobial Activity
Recent studies have indicated that compounds similar to benzenamine, 2-bromo-3-fluoro-N,N-dimethyl- exhibit promising antimicrobial properties. For example, halogenated anilines have been tested for their efficacy against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentrations (MIC) for selected halogenated anilines:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 2-Bromo-3-fluoro-N,N-dimethyl-aniline | 15.625 - 62.5 | Antistaphylococcal |
| 4-Bromo-N,N-dimethylaniline | 6.9 - 25 | Antimycobacterial |
| 2-Chloro-N,N-dimethylaniline | 6.7 - 20 | Antibacterial |
The compound has shown effective inhibition against Staphylococcus aureus and other Gram-positive bacteria .
The proposed mechanism of action for these compounds includes:
- Inhibition of Protein Synthesis : Halogenated anilines may disrupt ribosomal function, leading to impaired protein production.
- Disruption of Cell Membrane Integrity : These compounds can alter membrane permeability, contributing to bacterial cell death.
- Biofilm Inhibition : Some studies suggest that benzenamine derivatives can significantly reduce biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .
Case Studies
- Antitubercular Activity : A study investigated the activity of halogenated anilines against Mycobacterium tuberculosis, where the compound exhibited MIC values below 10 µg/mL, indicating strong potential as an antitubercular agent .
- Antiviral Properties : Research into indole derivatives has highlighted the potential of halogenated compounds in antiviral applications, suggesting that benzenamine derivatives may also possess similar properties due to their structural characteristics .
Q & A
Q. What are the key physicochemical properties of 2-bromo-3-fluoro-N,N-dimethylbenzenamine, and how do halogen substituents influence these properties compared to the parent N,N-dimethylaniline?
- Methodological Answer : The compound’s molecular weight can be estimated by adding the atomic masses of bromine (79.9 g/mol) and fluorine (19.0 g/mol) to the parent N,N-dimethylaniline (121.18 g/mol), yielding ~220.08 g/mol. Halogen substituents increase molecular polarity, affecting boiling points and solubility. For example, N,N-dimethylaniline has a boiling point of 193–194°C at atmospheric pressure , while bromo/fluoro derivatives likely exhibit higher boiling points due to increased molecular mass and polarity. Reduced-pressure boiling point data for similar halogenated anilines (e.g., 339.7 K at 0.004 bar) suggest vacuum distillation is critical for purification .
Q. What synthetic strategies are recommended for introducing bromo and fluoro groups into the N,N-dimethylaniline backbone?
- Methodological Answer : Halogenation can be achieved via electrophilic substitution or directed ortho-metalation (DoM). For bromination, use Br₂ with Lewis acids (e.g., FeBr₃) under controlled conditions. Fluorination may require Balz-Schiemann or Halex reactions. Evidence from analogous compounds (e.g., 3-bromo-4-fluoro-benzaldehyde intermediates) highlights the use of aldimine intermediates or palladium-catalyzed coupling for regioselective halogen placement . Protect the amine group (e.g., as an acetal) to prevent undesired side reactions.
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Combine chromatographic (GC-MS, HPLC) and spectroscopic methods:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., deshielded aromatic protons near electron-withdrawing Br/F groups).
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and isotopic patterns (e.g., bromine’s M+2 peak).
- Elemental Analysis : Confirm C/H/N/Br/F ratios.
- Melting Point : Compare with literature values for halogenated analogs (e.g., 157–161°C for 3-nitro-1,2-phenylenediamine derivatives ).
Advanced Research Questions
Q. How do the electron-withdrawing bromo and fluoro substituents affect the reactivity of the aromatic amine in electrophilic/nucleophilic reactions?
- Methodological Answer : Bromo and fluoro groups are meta-directing and deactivate the ring, reducing electrophilic substitution rates. For example, nitration or sulfonation would require harsher conditions (e.g., fuming HNO₃/H₂SO₄ at elevated temperatures). In nucleophilic reactions (e.g., Ullmann coupling), the electron-deficient ring may enhance reactivity with electron-rich partners. Computational studies (DFT) can predict charge distribution and reactive sites. Compare with dimethylaniline’s reactivity, where the –N(CH₃)₂ group is strongly activating .
Q. What contradictions might arise in spectral data interpretation, and how can they be resolved?
- Methodological Answer : Contradiction Example : Overlapping signals in ¹H NMR due to similar chemical shifts of Br/F-adjacent protons. Resolution : Use 2D NMR (COSY, NOESY) or deuterated solvents to enhance resolution. For fluorine, employ ¹⁹F NMR to isolate signals. Cross-validate with IR (C–Br stretch ~550 cm⁻¹) and X-ray crystallography if crystals are obtainable. Discrepancies in mass spectra (e.g., unexpected fragmentation) may indicate impurities; repeat synthesis with stricter inert conditions (e.g., Schlenk line) .
Q. What environmental and safety considerations are critical when handling this compound?
- Methodological Answer :
- Toxicity : Aromatic amines are often carcinogenic (e.g., auramine base ). Use fume hoods, PPE, and closed systems.
- Persistence : Halogenated derivatives may meet persistence criteria (e.g., dimethylaniline’s environmental assessment ).
- Waste Disposal : Neutralize amine residues with dilute HCl before disposal. Follow protocols for halogenated waste.
Experimental Design & Data Analysis
Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) to identify optimal conditions.
- Kinetic Monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation.
- Byproduct Analysis : LC-MS to detect side products (e.g., dehalogenated species) and adjust stoichiometry.
Q. What computational tools are suitable for predicting the compound’s behavior in catalytic systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
